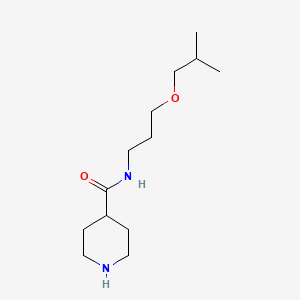

N-(3-isobutoxypropyl)piperidine-4-carboxamide

Description

N-(3-Isobutoxypropyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative characterized by an isobutoxypropyl substituent on the piperidine nitrogen. This compound features a carboxamide group at the 4-position of the piperidine ring and a 3-isobutoxypropyl side chain.

Properties

Molecular Formula |

C13H26N2O2 |

|---|---|

Molecular Weight |

242.36 g/mol |

IUPAC Name |

N-[3-(2-methylpropoxy)propyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C13H26N2O2/c1-11(2)10-17-9-3-6-15-13(16)12-4-7-14-8-5-12/h11-12,14H,3-10H2,1-2H3,(H,15,16) |

InChI Key |

AVYZSKPBKGGQLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COCCCNC(=O)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-isobutoxypropyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with isobutoxypropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(3-isobutoxypropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

N-(3-isobutoxypropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-isobutoxypropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Substituent Diversity and Molecular Features

Key Observations:

- Lipophilicity: The isobutoxypropyl group in the target compound provides moderate lipophilicity, whereas halogenated aryl groups (e.g., dichlorophenyl in ) significantly increase hydrophobicity.

- Polarity: Morpholine and dimethylamino substituents enhance polarity and solubility, making them favorable for CNS-targeted drugs .

- Steric Effects: Bulky substituents like dichlorophenyl-oxazole in and may improve target binding but reduce synthetic yields .

Biological Activity

N-(3-isobutoxypropyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of piperidine derivatives, which are known for their diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound features a unique isobutoxypropyl side chain that may enhance its lipophilicity and biological activity. The molecular structure is characterized by the piperidine ring, which is a common motif in various bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C12H21N2O2 |

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)CCN1CCCC1C(=O)N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can act on neurotransmitter receptors, enzymes, and other cellular pathways.

- Neurotransmitter Interaction : Piperidine derivatives often exhibit affinity for dopamine and serotonin receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Research Findings

Recent studies have explored the biological activities of piperidine derivatives, including this compound. Below are key findings from the literature:

- Anticancer Activity : A study demonstrated that piperidine derivatives can induce apoptosis in cancer cells by modulating microtubule dynamics and enhancing sensitivity to apoptotic signals . While specific data on this compound is limited, the structural similarities suggest potential anticancer properties.

- CYP Enzyme Inhibition : Research shows that related compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs.

Case Studies

- In Vitro Studies : An in vitro study assessed the cytotoxic effects of various piperidine derivatives on colon cancer cell lines. Compounds similar to this compound exhibited significant growth inhibition at micromolar concentrations, suggesting a potential role in cancer therapy .

- Metabolic Stability : Another study focused on the metabolic stability of piperidine derivatives, revealing that modifications in side chains could enhance or reduce stability in biological systems. This highlights the importance of structural optimization for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.